molecular formula C11H11F3O2 B1310553 Tert-butyl 2,4,5-trifluorobenzoate CAS No. 182875-05-4

Tert-butyl 2,4,5-trifluorobenzoate

Cat. No.: B1310553
CAS No.: 182875-05-4
M. Wt: 232.2 g/mol
InChI Key: YHLADGKQRNGNIV-UHFFFAOYSA-N
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Description

Tert-butyl 2,4,5-trifluorobenzoate is a useful research compound. Its molecular formula is C11H11F3O2 and its molecular weight is 232.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

Tert-butyl 2,4,5-trifluorobenzoate is utilized in chemical synthesis processes. For instance, tert-butyl perbenzoate serves as a substitute for benzoquinone in Fujiwara-Moritani reactions, enhancing the system by including Cu(OAc)2 as a cocatalyst (Xinzhu Liu & K. K. Hii, 2011). Additionally, it plays a role in the synthesis of complex compounds, such as 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, which has shown antitumor activity (叶姣 et al., 2015).

Material Science

In material science, this compound is used in the synthesis of 2,4,5-trifluorobenzoic acid, a valuable intermediate with applications in pharmaceuticals and material science (Q. Deng et al., 2015). Additionally, incorporating tert-butyl groups into polybenzimidazole polymers leads to improved gas permeation properties, indicating its utility in developing advanced materials for gas separation (S. C. Kumbharkar et al., 2006).

Photolysis and Radical Reactions

Tert-butyl aroylperbenzoates, including this compound, have been studied for their behavior in photolysis and radical reactions. These studies help understand the kinetics of singlet and triplet states and the formation of various radicals (B. S. and D. Neckers, 2004).

Antioxidant Activity

Research has also been conducted on derivatives of this compound, such as 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols, which exhibit significant antioxidant properties (R. M. Shakir et al., 2014).

Properties

IUPAC Name

tert-butyl 2,4,5-trifluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-11(2,3)16-10(15)6-4-8(13)9(14)5-7(6)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLADGKQRNGNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446491
Record name Benzoic acid, 2,4,5-trifluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182875-05-4
Record name Benzoic acid, 2,4,5-trifluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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